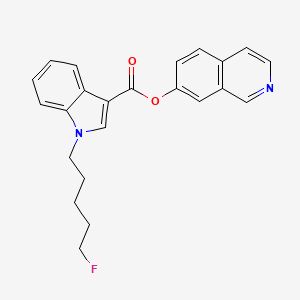
isoquinolin-7-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinolin-7-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolin-7-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole is then functionalized with a carboxylate group at the 3-position through a carboxylation reaction.
The next step involves the introduction of the isoquinolin-7-yl group at the 1-position of the indole core. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using an isoquinoline boronic acid derivative and a halogenated indole intermediate.
Finally, the 5-fluoropentyl group is introduced at the 1-position of the isoquinoline moiety through a nucleophilic substitution reaction. This involves the reaction of a 5-fluoropentyl halide with the isoquinoline intermediate in the presence of a base, such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods, such as chromatography and recrystallization, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinolin-7-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used. Reactions are performed under inert atmospheres to prevent oxidation.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions. Conditions vary depending on the specific reaction but often involve the use of bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce dihydro derivatives. Substitution reactions result in the formation of new functionalized derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Isoquinolin-7-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a model compound for studying synthetic routes and reaction mechanisms of indole-based cannabinoids.
Biology: It is used to investigate the interaction of synthetic cannabinoids with cannabinoid receptors (CB1 and CB2) in the body.
Medicine: Research on this compound helps in understanding the pharmacological effects of synthetic cannabinoids and their potential therapeutic applications, such as pain management and anti-inflammatory effects.
Industry: The compound is used in the development of new synthetic cannabinoids for various applications, including pharmaceuticals and recreational products.
Wirkmechanismus
The mechanism of action of isoquinolin-7-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate involves its interaction with cannabinoid receptors in the body. The compound binds to CB1 and CB2 receptors, which are part of the endocannabinoid system. This binding activates signaling pathways that modulate various physiological processes, such as pain perception, inflammation, and mood regulation. The specific molecular targets and pathways involved depend on the receptor subtype and the tissue or organ where the receptors are expressed.
Vergleich Mit ähnlichen Verbindungen
Isoquinolin-7-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate can be compared with other synthetic cannabinoids, such as:
JWH-018: Another indole-based synthetic cannabinoid with a similar structure but different substituents.
AM-2201: A fluorinated synthetic cannabinoid with a similar indole core but different functional groups.
UR-144: A synthetic cannabinoid with a different core structure but similar pharmacological effects.
The uniqueness of this compound lies in its specific substituents and their effects on the compound’s pharmacological properties. The presence of the isoquinolin-7-yl group and the 5-fluoropentyl group may confer unique binding affinities and selectivities for cannabinoid receptors, leading to distinct physiological effects.
Eigenschaften
Molekularformel |
C23H21FN2O2 |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
isoquinolin-7-yl 1-(5-fluoropentyl)indole-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O2/c24-11-4-1-5-13-26-16-21(20-6-2-3-7-22(20)26)23(27)28-19-9-8-17-10-12-25-15-18(17)14-19/h2-3,6-10,12,14-16H,1,4-5,11,13H2 |
InChI-Schlüssel |
NZHJAVLYBQIOHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)OC3=CC4=C(C=C3)C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl[2-(diethylamino)-2-oxoethyl]carbamate](/img/structure/B12358971.png)
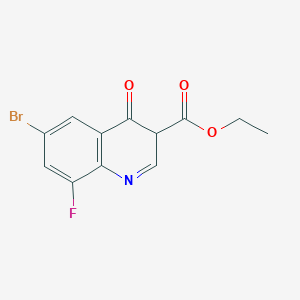
![(E)-N-{1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B12358992.png)
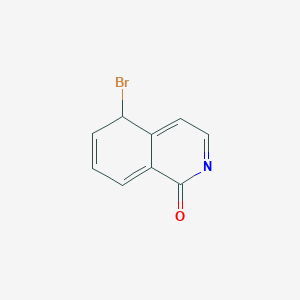
![2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12359010.png)

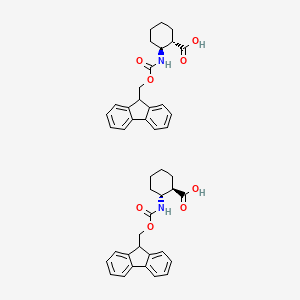
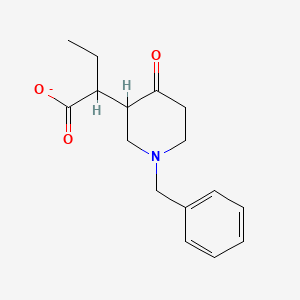



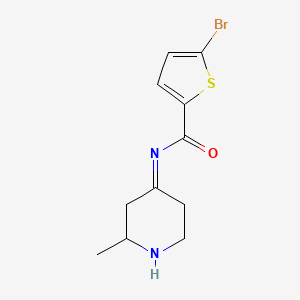
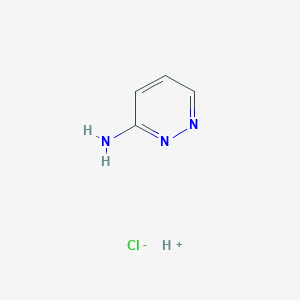
![[4-(Trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine](/img/structure/B12359069.png)
